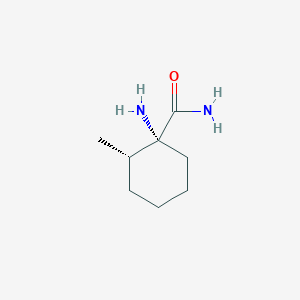
1,1-Dimethylguanidine sulfate
Übersicht
Beschreibung
1,1-Dimethylguanidine sulfate is a chemical compound with the molecular formula C6H18N6·H2SO4 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular weight of 1,1-Dimethylguanidine sulfate is 272.32 g/mol . The IUPAC Standard InChI is InChI=1S/2C3H9N3.H2O4S/c21-6(2)3(4)5;1-5(2,3)4/h21-2H3,(H3,4,5);(H2,1,2,3,4) .Physical And Chemical Properties Analysis
1,1-Dimethylguanidine sulfate is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air .Wissenschaftliche Forschungsanwendungen
Peroxide Activator for Bleaching Cellulosic Textiles
1,1-Dimethylguanidine sulfate is used as a peroxide activator for bleaching cellulosic textiles . This application is crucial in the textile industry where the compound helps in the removal of color from the fabric, making it suitable for dyeing and printing.
Synthesis of N2, N2 -dimethyl-4- (1-methyl-1 H -indol-3-yl)pyrimidine-2,5-diamine
This compound is used in the synthesis of N2, N2 -dimethyl-4- (1-methyl-1 H -indol-3-yl)pyrimidine-2,5-diamine . This synthesized compound has potential applications in pharmaceuticals and other chemical industries.
Substrate for the Modified Pictet-Spengler Reaction
1,1-Dimethylguanidine sulfate serves as a substrate for the modified Pictet-Spengler reaction . The Pictet-Spengler reaction is a chemical reaction used to synthesize tetrahydroisoquinolines, isoquinoline alkaloids, and other heterocyclic compounds.
Nitric Oxide Synthesis Inhibitor
1,1-dimethylguanidine (DMG) is an endogenous nitric oxide (NO) synthesis inhibitor . This property is significant in medical research, particularly in studies related to cardiovascular health and hypertension.
Research on Hypertension
Exogenous DMG administration has been investigated in anaesthetized spontaneously hypertensive rats (SHR) and Wistar-Kyoto rats (WKY) . This research is crucial in understanding the role of DMG in blood pressure regulation and potential therapeutic applications.
Organic Building Blocks
1,1-Dimethylguanidine sulfate is used as an organic building block in various chemical reactions . Its properties make it a valuable component in the synthesis of complex organic molecules.
Safety and Hazards
1,1-Dimethylguanidine sulfate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Wirkmechanismus
Target of Action
1,1-Dimethylguanidine sulfate primarily targets the NADPH-oxidase and the citrulline-forming activities of GH3 pituitary nNOS . These targets play a crucial role in the regulation of nitric oxide (NO) synthesis .
Mode of Action
The compound interacts with its targets by acting as an endogenous nitric oxide (NO) synthesis inhibitor . It inactivates both the NADPH-oxidase and the citrulline-forming activities of GH3 pituitary nNOS .
Biochemical Pathways
The inhibition of NADPH-oxidase and citrulline-forming activities by 1,1-Dimethylguanidine sulfate affects the nitric oxide synthesis pathway . This leads to a decrease in the production of nitric oxide, a critical signaling molecule in many physiological and pathological processes .
Result of Action
The primary molecular effect of 1,1-Dimethylguanidine sulfate’s action is the reduction in nitric oxide synthesis . This can lead to changes in various cellular processes regulated by nitric oxide, including vasodilation, immune response, and neurotransmission .
Eigenschaften
IUPAC Name |
1,1-dimethylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3.H2O4S/c1-6(2)3(4)5;1-5(2,3)4/h1-2H3,(H3,4,5);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPFLXJEPKOPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
598-65-2 | |
| Record name | Guanidine, N,N-dimethyl-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40922732 | |
| Record name | Sulfuric acid--N,N-dimethylguanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethylguanidine sulfate | |
CAS RN |
1186-46-5, 598-65-2 | |
| Record name | 1,1-Dimethylguanidine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC3715 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfuric acid--N,N-dimethylguanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylguanidinium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-Alanine, 3-[1,1-biphenyl]-4-yl-N-[N-[1-(methoxycarbonyl)-4-oxo-4-[(phenylmethyl)amino]butyl]-L-leu](/img/no-structure.png)


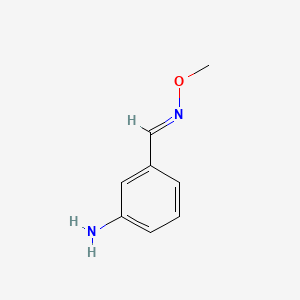
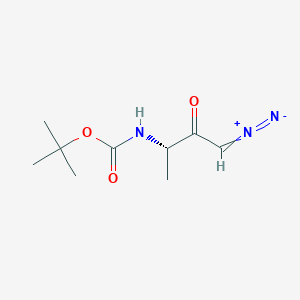
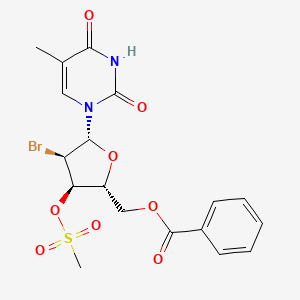
![Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate](/img/structure/B1143254.png)
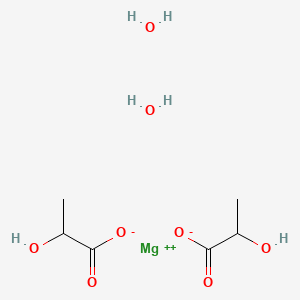
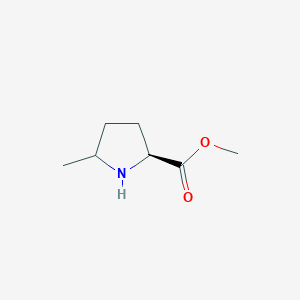
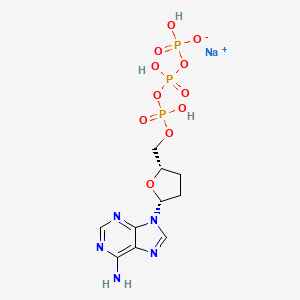
![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)
